

# Application Notes and Protocols for BAY 1187982 in In Vivo Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of BAY 1187982 (aprotumab ixadotin), an antibody-drug conjugate (ADC) targeting Fibroblast Growth Factor Receptor 2 (FGFR2), in various mouse cancer models. The information is compiled from preclinical studies to guide the design and execution of further research.

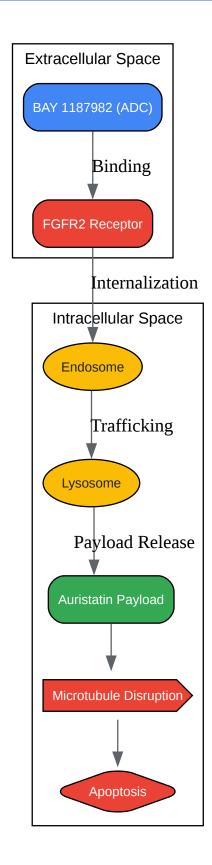
#### **Mechanism of Action**

BAY 1187982 is an ADC composed of a fully human anti-FGFR2 monoclonal antibody, a non-cleavable linker, and a potent auristatin W derivative payload.[1][2] The antibody component selectively binds to FGFR2 on the surface of tumor cells, leading to the internalization of the ADC.[2][3] Once inside the lysosome, the antibody is degraded, releasing the auristatin payload.[3] This payload then disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[1][2]

# **Signaling Pathway and Drug Action**

The following diagram illustrates the proposed signaling pathway of FGFR2 and the mechanism of action of BAY 1187982.





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Caption: Mechanism of action of BAY 1187982.



## In Vivo Efficacy and Dosage Summary

Preclinical studies have demonstrated the anti-tumor efficacy of BAY 1187982 in various FGFR2-positive xenograft mouse models. The dosages and treatment regimens are summarized in the tables below.

# Table 1: Summary of BAY 1187982 In Vivo Dosages and Efficacy



Tumor Model	Mouse Strain	Dosage (mg/kg)	Administrat ion Route	Dosing Schedule	Observed Effect
SNU-16 (Gastric Cancer)	NOD scid	0.5, 1	Intravenous	Q4Dx3 or Q10Dx3	No significant tumor growth inhibition.[2]
SNU-16 (Gastric Cancer)	NOD scid	5	Intravenous	Q4Dx3 or Q10Dx3	Partial tumor regression in at least 90% of animals.[2]
MFM-223 (Breast Cancer)	NMRI nu/nu	1, 5	Intravenous	Once weekly	Marked decrease in tumor volume.[4]
NCI-H716 (Colorectal Cancer)	NMRI nu/nu	7.5	Intravenous	Once weekly	Notable inhibition of tumor growth. [2][4]
GA0033 (Gastric Cancer PDX)	-	7.5	Intravenous	-	Tumor eradication in all mice.[1]
BR1115 (Breast Cancer PDX)	-	7.5	Intravenous	-	Strong inhibition of tumor growth.
Ovarian Cancer PDX	-	7.5	Intravenous	-	Tumor stasis.

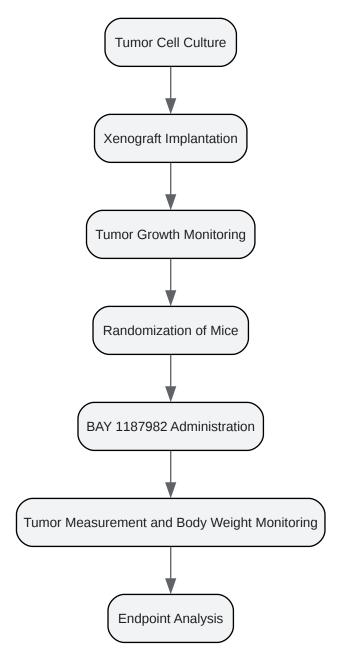
PDX: Patient-Derived Xenograft

# **Experimental Protocols**

The following are detailed protocols for conducting in vivo efficacy studies with BAY 1187982 in mouse models.



### **Experimental Workflow**



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Caption: General workflow for in vivo efficacy studies.

### **Preparation of BAY 1187982 for Injection**

 Reconstitution: BAY 1187982 is typically supplied as a lyophilized powder. Reconstitute the compound in sterile Phosphate-Buffered Saline (PBS) to the desired stock concentration.



Gently swirl to dissolve; do not shake vigorously.

 Dilution: Based on the body weight of the mice and the target dosage, dilute the stock solution with sterile PBS to the final injection concentration. The final injection volume for intravenous administration should be approximately 100-200 µL per mouse.

#### **Xenograft Mouse Model Establishment**

- Animal Models: Female athymic nude (e.g., NMRI nu/nu) or severe combined immunodeficient (SCID) mice, 6-8 weeks old, are commonly used.
- Cell Preparation:
  - Culture human cancer cell lines with known FGFR2 expression (e.g., SNU-16, MFM-223, NCI-H716) under standard conditions.
  - Harvest cells during the logarithmic growth phase using trypsin.
  - Wash the cells with sterile PBS and resuspend in PBS or a mixture of PBS and Matrigel (e.g., 1:1 ratio) at the desired concentration (e.g., 2 x 10<sup>6</sup> to 1 x 10<sup>7</sup> cells per injection).
- Tumor Cell Implantation:
  - Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
  - $\circ$  Subcutaneously inject the cell suspension (typically 100-200  $\mu$ L) into the flank of the mouse.
- Tumor Growth Monitoring:
  - Monitor the mice regularly for tumor formation.
  - Measure tumor dimensions using calipers at least twice a week.
  - Calculate tumor volume using the formula: (length x width^2) / 2.
  - Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).



#### **Administration of BAY 1187982**

- Route of Administration: Intravenous (IV) injection via the lateral tail vein is the standard route for BAY 1187982.
- Procedure for IV Injection:
  - Warm the mouse's tail using a heat lamp or warm water to dilate the veins.
  - Place the mouse in a restraint device.
  - o Disinfect the tail with an alcohol swab.
  - Using a 27-30 gauge needle attached to a 1 mL syringe, slowly inject the prepared BAY
    1187982 solution into one of the lateral tail veins.
  - Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
- Dosing Schedule: Administer BAY 1187982 according to the planned schedule (e.g., once weekly, every 4 days for 3 doses). The vehicle control group should receive an equivalent volume of PBS.

# **Efficacy Evaluation and Endpoint**

- Monitoring:
  - Continue to measure tumor volume and body weight at least twice weekly throughout the study.
  - Monitor the animals for any signs of toxicity.
- Data Analysis:
  - Calculate the mean tumor volume for each group at each time point.
  - Tumor growth inhibition (TGI) can be calculated to assess efficacy.
- Endpoint:



- Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
- Tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

These protocols and data provide a foundation for designing and conducting in vivo studies with BAY 1187982. Researchers should adapt these guidelines to their specific experimental needs and adhere to all institutional animal care and use regulations.

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